molecular formula C6H5NO3 B8705519 Furan, 3-(2-nitroethenyl)-

Furan, 3-(2-nitroethenyl)-

Cat. No.: B8705519
M. Wt: 139.11 g/mol
InChI Key: YMCXKFWNFUMXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Furan, 3-(2-nitroethenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include diisopropyl azodicarboxylate for the Morita-Baylis-Hillman reaction and various catalysts for oxidation and reduction processes. Major products formed from these reactions include amino derivatives and various substituted furans.

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

3-(2-nitroethenyl)furan

InChI

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H

InChI Key

YMCXKFWNFUMXOD-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-furaldehyde (10.0 g) in ethanol (200 ml), nitromethane (6.37 g) was added at room temperature, followed by the dropwise addition of a 10N-aqueous sodium hydroxide solution (11.0 ml) at 0° C. The resulting mixture was stirred for 1 hour. The reaction mixture was poured into a 15% aqueous solution of hydrochloric acid (500 ml). The precipitate so formed was collected by filtration and dried, whereby the title compound (8.01 g) was obtained as a yellowish white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10.035 g (104.43 mmol) of 3-furaldehyde and 6.37 g (104 mmol) of nitromethane in 200 ml of ethanol, 11.0 ml of 10 N aqueous sodium hydroxide was added dropwise under ice-cooling, after which the reaction mixture was added dropwise to about 15% aqueous hydrochloric acid; the resulting precipitate was collected by filtration, washed with water and dried to yield 2-(3-furyl)-1-nitroethylene as a brown powder (yield 9.320 g). This crude product, without purification, was used for the next reaction.
Quantity
10.035 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A freshly prepared solution of sodium methoxide (prepared by dissolving sodium (0.46 g, 20 mmol) in MeOH (5 mL)) was added very slowly via a double ended needle to a solution of 3-furaldehyde (1.73 mL, 20 mM) and nitromethane (1.08 mL, 20 mmol) in MeOH (4 mL) cooled to 0° C. The mixture was stirred at 0° C. an addition 5 min, then Et2O (10 mL) was added. The resultant salt was collected via filtration, thoroughly washed with Et2O, taken up in a minimum amount of water then the solution was added to an ice cold solution of 25% HCl (80 mL). The solid that formed was collected by filtration and washed with water, then the moist product was taken up in CHCl3/MeOH and solvents removed to give 3-(2-nitrovinyl) furan (69%) as a pale yellow solid.
Name
sodium methoxide
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.